1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of the chlorine atoms in the pyrazolo[3,4-d]pyrimidine core with piperidine.
Attachment of the 2,4-dichlorophenylmethyl group: This is usually done via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
2,4-Dichlorophenyl derivatives: Compounds with this moiety often show enhanced biological activity due to the presence of chlorine atoms.
Uniqueness: 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5/c18-13-5-4-12(15(19)8-13)10-24-17-14(9-22-24)16(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODDBOTSQPOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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